1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a synthetic organic compound that features a benzodioxole moiety and a trifluoroethyl-substituted piperidine. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Attachment of the Trifluoroethyl Group: This step involves the alkylation of the piperidine nitrogen with 2,2,2-trifluoroethyl bromide.
Urea Formation: The final step involves the reaction of the amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Alkyl halides and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]amine: Similar structure but with an amine instead of a urea linkage.
1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoroethyl group can significantly influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c17-16(18,19)9-22-5-3-11(4-6-22)8-20-15(23)21-12-1-2-13-14(7-12)25-10-24-13/h1-2,7,11H,3-6,8-10H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAAGXCBIOLXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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